Methyl 2,4-difluoro-5-methoxyphenylacetate
Overview
Description
Methyl 2,4-difluoro-5-methoxyphenylacetate (MDFMPA) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile reagent used for the synthesis of various compounds and its chemical properties make it useful for a wide range of applications in the laboratory.
Scientific Research Applications
Methyl 2,4-difluoro-5-methoxyphenylacetate is a versatile reagent used in a variety of scientific research applications. It is used as a reagent in the synthesis of peptides, peptidomimetics, and other organic molecules. It has also been used as a reagent in the synthesis of various drugs, including antibiotics, antifungals, and antivirals. In addition, Methyl 2,4-difluoro-5-methoxyphenylacetate has been used as a reagent in the synthesis of various polymers, including polyamides and polyurethanes.
Mechanism of Action
Methyl 2,4-difluoro-5-methoxyphenylacetate is an ester, meaning that it is composed of an oxygen atom connected to two carbon atoms. The ester is capable of forming hydrogen bonds with other molecules, allowing it to act as a catalyst in a variety of reactions. In addition, Methyl 2,4-difluoro-5-methoxyphenylacetate can act as a nucleophile, allowing it to react with other molecules to form new compounds.
Biochemical and Physiological Effects
Methyl 2,4-difluoro-5-methoxyphenylacetate has been studied for its potential biochemical and physiological effects. Studies have shown that Methyl 2,4-difluoro-5-methoxyphenylacetate is capable of inhibiting the activity of certain enzymes, such as proteases and phosphatases, which are involved in the regulation of cellular processes. In addition, Methyl 2,4-difluoro-5-methoxyphenylacetate has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
Methyl 2,4-difluoro-5-methoxyphenylacetate is a versatile reagent that can be used in a variety of laboratory experiments. Its ability to form hydrogen bonds and to act as a nucleophile make it useful for a wide range of synthetic reactions. However, Methyl 2,4-difluoro-5-methoxyphenylacetate is also limited in its applications due to its relatively low solubility in water and its tendency to react with other molecules.
Future Directions
Methyl 2,4-difluoro-5-methoxyphenylacetate has a wide range of potential applications in the fields of chemistry and biochemistry, and there are many future directions for research. One potential area of research is the development of new methods for synthesizing Methyl 2,4-difluoro-5-methoxyphenylacetate. In addition, further research is needed to explore the biochemical and physiological effects of Methyl 2,4-difluoro-5-methoxyphenylacetate and to develop new applications for Methyl 2,4-difluoro-5-methoxyphenylacetate in the laboratory. Finally, research is needed to explore the potential of Methyl 2,4-difluoro-5-methoxyphenylacetate as a drug delivery system and as a reagent for the synthesis of polymers.
properties
IUPAC Name |
methyl 2-(2,4-difluoro-5-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-9-3-6(4-10(13)15-2)7(11)5-8(9)12/h3,5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCGQHXJGFGNIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-difluoro-5-methoxyphenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.